7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused imidazo-thiazole ring system, which is often associated with significant biological activity. The presence of fluorine and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo-thiazole ring.
Introduction of the 4-Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo-thiazole ring with a suitable alkylating agent, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or other reducible functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s fluorine and phenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
- 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
- 7-(4-methylphenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
Uniqueness
Compared to its analogs, 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, often enhancing the compound’s potency and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide (CAS Number: 1039432-91-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₄BrFN₂S
- Molecular Weight : 377.3 g/mol
- Structure : The compound features an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl and a phenyl group, which may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- GABA-A Receptor Modulation :
- Inhibition of Carbonic Anhydrase :
- Antiproliferative Activity :
Biological Evaluation
A series of studies have evaluated the biological activity of this compound and related derivatives:
In Vitro Studies
- GABA-A Receptor Activity :
- Carbonic Anhydrase Inhibition :
- Antiproliferative Effects :
Case Study 1: GABA-A Receptor Modulation
In a study involving a series of benzimidazole derivatives, modifications led to enhanced interaction with the GABA-A receptor. The introduction of fluorine atoms was noted to improve metabolic stability and receptor affinity, suggesting a similar potential for this compound.
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCZCSIDBFGLG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.